4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C10H15BrF2N2O This compound features a pyrazole ring substituted with a bromine atom, a sec-butyl group, and a difluoroethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated pyrazole is alkylated with sec-butyl bromide in the presence of a base like potassium carbonate.
Etherification: Finally, the difluoroethoxy methyl group is introduced via an etherification reaction using 2,2-difluoroethanol and a suitable methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sec-butyl group.
Ether Cleavage: The difluoroethoxy methyl group can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ether Cleavage: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, etc.
Oxidation Products: Oxidized derivatives of the sec-butyl group.
Reduction Products: Reduced forms of the compound, potentially altering the pyrazole ring or the sec-butyl group.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may contribute to binding affinity and specificity towards biological targets.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance its lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- 4-chloro-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)ethyl]-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole stands out due to the specific combination of its substituents. The presence of both a bromine atom and a difluoroethoxy methyl group provides unique reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-3-7(2)15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJAVZDEGHDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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